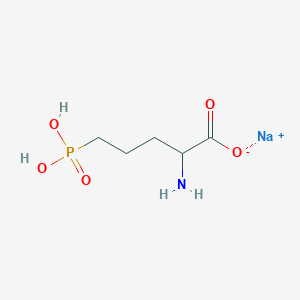
Sodium 2-amino-5-phosphonopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors . This compound is instrumental in studying various cellular processes, particularly in neuroscience.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-5-phosphonopentanoate typically involves the reaction of 2-amino-5-phosphonovaleric acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and purity. The compound is usually produced in a crystalline form and is highly soluble in water .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-amino-5-phosphonopentanoate primarily undergoes substitution reactions due to the presence of the amino and phosphono groups. It does not typically participate in oxidation or reduction reactions under standard conditions .
Common Reagents and Conditions: The compound reacts with various reagents, including acids and bases, under controlled pH conditions. It is stable in aqueous solutions and can be used in conjunction with other biochemical reagents for experimental purposes .
Major Products: The major products formed from reactions involving this compound are typically derivatives of the original compound, where the amino or phosphono groups are modified .
Wissenschaftliche Forschungsanwendungen
Sodium 2-amino-5-phosphonopentanoate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Neuroscience: It is used to study NMDA receptor function and its role in synaptic plasticity, learning, and memory.
Pharmacology: The compound is employed to investigate the effects of NMDA receptor antagonists on various physiological and pathological processes.
Cellular Biology: Researchers use it to explore cellular signaling pathways and the role of NMDA receptors in cellular processes.
Medical Research: It has potential therapeutic applications in conditions such as epilepsy, neurodegenerative diseases, and pain management.
Wirkmechanismus
Sodium 2-amino-5-phosphonopentanoate exerts its effects by selectively binding to the NMDA receptor’s glutamate binding site, thereby inhibiting the receptor’s activity . This inhibition prevents the influx of calcium ions into the cell, which is crucial for synaptic plasticity and long-term potentiation (LTP). The compound’s action on NMDA receptors makes it a valuable tool for studying synaptic transmission and plasticity .
Vergleich Mit ähnlichen Verbindungen
- 2-amino-5-phosphonovaleric acid (APV)
- 2-amino-7-phosphonoheptanoic acid (AP7)
- D-2-amino-5-phosphonopentanoate (D-AP5)
Comparison: Sodium 2-amino-5-phosphonopentanoate is unique in its high selectivity and competitive inhibition of NMDA receptors compared to other similar compounds . While compounds like AP7 and D-AP5 also inhibit NMDA receptors, this compound is preferred for its rapid action and stability in experimental conditions .
Eigenschaften
Molekularformel |
C5H11NNaO5P |
|---|---|
Molekulargewicht |
219.11 g/mol |
IUPAC-Name |
sodium;2-amino-5-phosphonopentanoate |
InChI |
InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
KWRCYAPNGUCHOE-UHFFFAOYSA-M |
Kanonische SMILES |
C(CC(C(=O)[O-])N)CP(=O)(O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


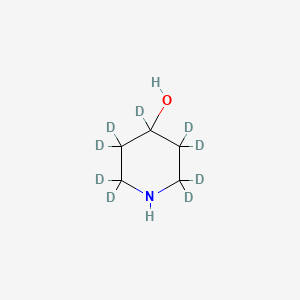
![N-[(1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-N'-1H-indazol-4-ylurea](/img/structure/B12389800.png)
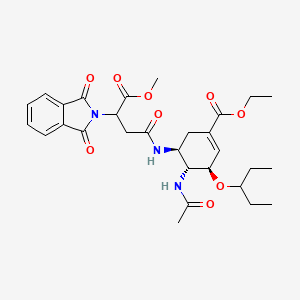
![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)
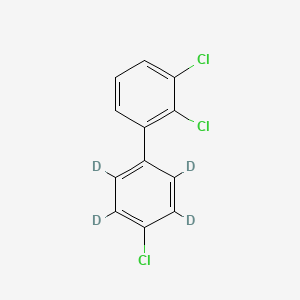
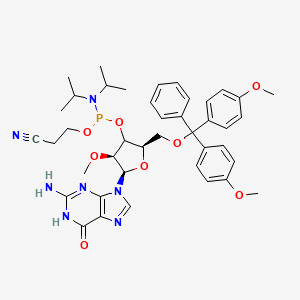
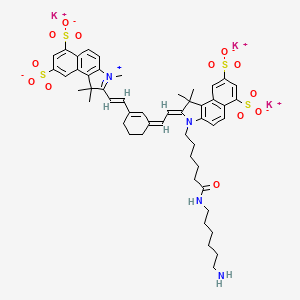
![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)
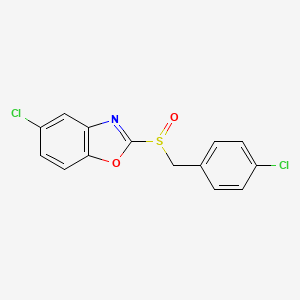
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)
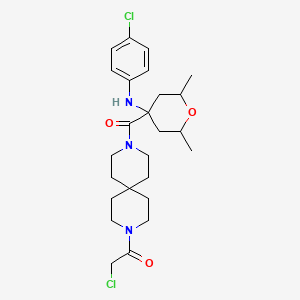
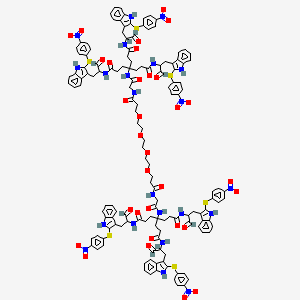
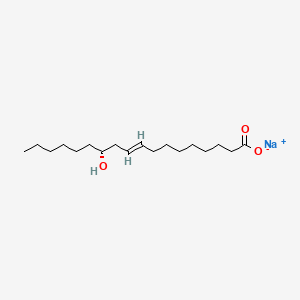
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12389882.png)
